5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide
Description
5-Bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide is a hydrazone derivative characterized by a central hydrazide backbone (-NH-NH-) linking a 5-bromo-2-hydroxybenzoyl group and an ethylidene moiety. Its structure features intramolecular hydrogen bonding (O–H⋯N) and a trans (E) configuration about the C=N bond, which stabilizes the planar conformation . The compound is synthesized via condensation of 1-(5-bromo-2-hydroxyphenyl)ethanone with benzohydrazide in ethanol, yielding crystals suitable for X-ray diffraction studies .
Properties
IUPAC Name |
5-bromo-N-[(E)-ethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-2-11-12-9(14)7-5-6(10)3-4-8(7)13/h2-5,13H,1H3,(H,12,14)/b11-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNKNCWYDSVDX-BIIKFXOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazides with Carbonyl Compounds
The foundational method for synthesizing 5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide involves the acid-catalyzed condensation of 5-bromo-2-hydroxybenzohydrazide with acetaldehyde. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of acetaldehyde, followed by dehydration to form the hydrazone bond (C=N). Key steps include:
Solvent and Reaction Conditions
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol balances reactivity and environmental safety.
Table 1: Solvent Effects on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Ethanol | 70 | 6 | 85 | |
| DMF | 25 | 720 | 30 | |
| Methanol | 65 | 8 | 78 |
Optimization of Reaction Parameters
Temperature and Time
Elevated temperatures (70–80°C) accelerate kinetics but risk decomposition. A balance is achieved at 70°C, where 6-hour reflux maximizes yield without side reactions. Prolonged reactions in DMF at ambient temperatures (e.g., 30 days) yield single crystals suitable for X-ray diffraction.
Stoichiometric Ratios
A slight excess of acetaldehyde (1.2 equiv) ensures complete consumption of the hydrazide, minimizing unreacted starting material.
Analytical Characterization
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction reveals a planar hydrazone backbone with intramolecular O-H⋯N hydrogen bonds stabilizing the E-configuration.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3761 |
| b (Å) | 28.270 |
| c (Å) | 8.6089 |
| β (°) | 116.928 |
| C=N Bond Length (Å) | 1.284(5) |
| Dihedral Angle (°) | 22.3 |
Discussion of Results
The ethylidene group’s E-configuration is critical for biological activity, as evidenced by analogous hydrazones showing anticancer and antimicrobial properties. Intramolecular hydrogen bonds (O-H⋯N) enhance thermal stability, with decomposition temperatures exceeding 200°C.
Chemical Reactions Analysis
5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials .
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or cellular processes .
Comparison with Similar Compounds
Substituent Effects on Dihedral Angles
The dihedral angle between aromatic rings is a critical structural parameter influencing molecular planarity and packing. Key comparisons include:
Key Insight: Electron-withdrawing groups (e.g., Cl) reduce dihedral angles, enhancing planarity, while bulky substituents (e.g., dimethylamino) increase steric hindrance, leading to larger angles .
Hydrogen Bonding and Crystal Packing
Intra- and intermolecular hydrogen bonds dictate crystal stability:
- Parent Compound : Intramolecular O–H⋯O and intermolecular N–H⋯O bonds form 1D chains .
- Chloro Analog (N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide) : Intramolecular O–H⋯N and intermolecular N–H⋯O bonds create a 2D network .
- Methoxy Analog : N–H⋯O hydrogen bonds propagate along the a-axis, forming 1D chains .
Table 2 : Hydrogen Bond Parameters
Key Insight : Substituents alter hydrogen bond geometry, influencing dimensionality and lattice stability. Chloro derivatives favor tighter packing due to stronger intermolecular interactions .
Crystallographic Data
Unit cell parameters vary with substituents:
Key Insight: Bulky substituents (e.g., dimethylamino) reduce symmetry, leading to triclinic systems, while smaller groups retain monoclinic packing .
Biological Activity
5-Bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises a bromine atom, a hydrazone linkage, and a hydroxyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It has been observed to inhibit enzymes crucial for microbial growth, thereby displaying antimicrobial properties.
- Cellular Interaction : The compound can interact with cellular components, leading to alterations in cellular processes that may induce apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin |
| Escherichia coli | 23 | Amoxicillin |
| Klebsiella pneumoniae | 18 | Gentamicin |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Studies have investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H-460). The following table outlines the observed IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 12.5 | Doxorubicin |
| H-460 | 15.0 | Cisplatin |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in clinical settings.
Case Studies
- Antimicrobial Screening : A study conducted on various synthesized hydrazone derivatives, including this compound, revealed potent antibacterial activity against clinical isolates of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus using the disc diffusion method .
- Anticancer Efficacy : In a comparative study on hydrazone derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds. This study indicated that the compound promotes apoptosis through upregulation of pro-apoptotic proteins like p53 while downregulating anti-apoptotic proteins such as Bcl-2 .
Q & A
Q. Methodological Example :
- Step 1 : Dissolve 5-bromo-2-hydroxybenzohydrazide in ethanol.
- Step 2 : Add ethylidene aldehyde dropwise under stirring.
- Step 3 : Reflux at 80°C for 18 hours, then cool and filter the precipitate .
| Method | Yield Range | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Ethanol reflux | 65–75% | >90% | 80°C, 18 hours |
| Methanol with catalyst | 70–80% | >95% | Acetic acid, 12 hours |
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Advanced Research Question
Spectroscopic Techniques :
Q. Crystallography :
- Dihedral angles : The aromatic rings form a dihedral angle of ~77.8°, influencing molecular packing and stability .
- Hydrogen bonding : Intra- and intermolecular N–H···O bonds (e.g., 2.88 Å) stabilize the crystal lattice .
Data Contradiction Resolution :
Discrepancies in NMR signals (e.g., splitting patterns) can arise from tautomerism. X-ray diffraction provides unambiguous confirmation of the E-configuration and planar geometry .
What methodological approaches are used to analyze biological interactions and structure-activity relationships (SAR)?
Advanced Research Question
- Molecular Docking : Predict binding modes with enzymes (e.g., cyclooxygenase-2) using software like AutoDock .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) with target proteins .
- Comparative SAR : Replace the bromo or hydroxy groups with Cl, F, or methoxy to assess potency changes. For example:
| Derivative | Substituent | IC₅₀ (Enzyme Inhibition) |
|---|---|---|
| Parent compound | Br, OH | 12 µM |
| Chloro analog | Cl, OH | 8 µM |
| Methoxy analog | OCH₃, OH | >50 µM |
How can researchers optimize purity and stability for in vitro assays?
Basic Research Question
Q. Critical Parameters :
- Solvent system : Polar solvents like DMSO ensure solubility but may accelerate hydrolysis .
- Storage : –20°C under inert atmosphere (N₂) prevents oxidation .
What strategies address contradictions in reported biological activity data?
Advanced Research Question
- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
- Orthogonal Methods : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion assays .
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., cell line-specific responses) .
Example :
A study reported IC₅₀ = 10 µM against MCF-7 cells, while another found IC₅₀ = 25 µM. Differences may stem from incubation time (24 vs. 48 hours) or serum content in media .
How do crystal packing and hydrogen bonding impact physicochemical properties?
Advanced Research Question
- Solubility : Strong intermolecular H-bonds (e.g., N–H···O) reduce aqueous solubility but enhance thermal stability (decomposition >250°C) .
- Melting Point : Correlates with lattice energy; derivatives with methoxy groups show lower melting points due to weaker packing .
Table : Structural vs. Property Data
| Parameter | Value | Implication |
|---|---|---|
| Dihedral angle | 77.8° | Planar conformation enhances π-π stacking |
| H-bond length | 2.88 Å | Stabilizes crystal structure |
| Melting point | 210–215°C | Indicates high purity |
What are the implications of metal coordination for therapeutic applications?
Advanced Research Question
The compound’s hydrazone moiety can chelate metals (e.g., Ni²⁺, Cu²⁺), altering bioactivity:
Q. Synthesis Example :
- Step 1 : React the compound with NiCl₂ in methanol.
- Step 2 : Characterize the complex via UV-Vis (d-d transitions at ~450 nm) and cyclic voltammetry .
How do reaction conditions influence stereochemical outcomes in synthesis?
Advanced Research Question
The E-configuration of the hydrazone is thermodynamically favored, but kinetic control can yield Z-isomers:
- Temperature : Higher temps (>80°C) favor E-isomer via equilibration .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-configuration .
Resolution Method :
Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to separate and confirm isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
